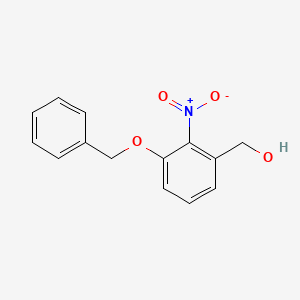

(3-(Benzyloxy)-2-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

68847-71-2 |

|---|---|

Molecular Formula |

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

(2-nitro-3-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H13NO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |

InChI Key |

UIXAKMZCPVESPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])CO |

Origin of Product |

United States |

Derivatization Strategies and Applications in Scaffold Construction

Synthesis of Advanced Aromatic Amine Derivatives

The conversion of the nitro group in (3-(Benzyloxy)-2-nitrophenyl)methanol to an amine is a foundational step, yielding 2-amino-3-(benzyloxy)benzyl alcohol. This transformation unlocks a host of possibilities for creating advanced aromatic amine derivatives. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several methods available that offer high chemoselectivity, preserving the benzyloxy and alcohol functionalities. wikipedia.orgmasterorganicchemistry.com

Common methods for this reduction include catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel, and chemical reduction using metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.com The choice of reagent is critical to avoid cleavage of the acid-sensitive benzyl (B1604629) ether. Milder, neutral conditions, such as using tin(II) chloride or sodium hydrosulfite, are often preferred for substrates with sensitive functional groups. wikipedia.orgresearchgate.net A process using trichlorosilane (B8805176) in the presence of an organic base has also been reported as an extremely chemoselective method for reducing nitro groups without affecting other functionalities. google.com

Once the aromatic amine, 2-amino-3-(benzyloxy)benzyl alcohol, is synthesized, its primary amino group serves as a versatile handle for further derivatization. Advanced derivatives can be prepared through various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. organic-chemistry.org

Arylation: Formation of C-N bonds with aryl halides, often through transition-metal-catalyzed cross-coupling reactions.

These derivatization reactions yield a wide array of polyfunctionalized molecules, which are valuable intermediates in the synthesis of pharmaceuticals and materials.

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Key Features |

| H₂, Pd/C or Raney Ni | Catalytic Hydrogenation | High efficiency; potential for benzyl ether cleavage under harsh conditions. masterorganicchemistry.com |

| Fe, Sn, or Zn | Acidic Media (e.g., HCl) | Classical, cost-effective method; acidity may affect sensitive groups. masterorganicchemistry.com |

| SnCl₂ | Ethanol | Mild, pH-neutral conditions suitable for sensitive substrates. masterorganicchemistry.com |

| Sodium Hydrosulfite | Aqueous or Biphasic | Often used for selective reductions. wikipedia.org |

| Trichlorosilane (HSiCl₃) | Organic Base (e.g., TEA) | Highly chemoselective, metal-free reduction. google.comorganic-chemistry.org |

Construction of Heterocyclic Systems via Intramolecular Cyclization

The derivative, 2-amino-3-(benzyloxy)benzyl alcohol, is an ideal precursor for constructing heterocyclic systems through intramolecular cyclization. The ortho relationship between the amino and hydroxymethyl groups facilitates the formation of fused ring systems, which are common motifs in biologically active molecules.

One prominent application is the synthesis of benzoxazines . These heterocycles can be formed from the condensation of the aminobenzyl alcohol with an aldehyde or ketone. The reaction typically proceeds via the formation of a Schiff base between the aromatic amine and the carbonyl compound, followed by an intramolecular cyclization involving the benzylic alcohol. The synthesis of benzoxazine-based resins from renewable resources highlights the versatility of this approach. researchgate.netrsc.org

Furthermore, the 2-amino-3-(benzyloxy)benzyl alcohol scaffold is suitable for building quinoline frameworks. Quinolines are a significant class of nitrogen-containing heterocycles with diverse applications. researchgate.net Synthesis can be achieved through reactions like the Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone. While the parent compound is a benzyl alcohol, its oxidation to the corresponding benzaldehyde (B42025) provides the necessary functionality for such cyclizations. researchgate.net

Alternatively, intramolecular reactions involving the nitro group itself can lead to heterocycles. For instance, transition-metal-free intramolecular redox cyclization reactions have been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov This process involves an in-situ intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation and cyclization. nih.gov

Preparation of Polyfunctionalized Aromatic Ethers and Esters

The primary alcohol group of this compound provides a direct site for the synthesis of a diverse range of ethers and esters, leading to polyfunctionalized aromatic compounds.

Ether Synthesis: Etherification of the benzylic alcohol can be achieved through various methods. The classical Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be employed. However, for substrates with multiple functional groups, milder conditions are often necessary. organic-chemistry.org Reagents like 2-benzyloxy-1-methylpyridinium triflate have emerged as effective for benzylating alcohols under nearly neutral conditions, avoiding the harshness of strongly acidic or basic protocols. orgsyn.orgnih.gov An efficient and chemoselective method for converting benzyl alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which selectively targets benzylic hydroxyls over other types. organic-chemistry.org

Ester Synthesis: The benzylic alcohol readily undergoes esterification with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a common method. For more sensitive substrates, reactions with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) are highly effective. Benzoyl chloride, for example, is widely used to derivatize alcohols for analysis by liquid chromatography-mass spectrometry. nih.gov These reactions introduce new functional handles and can significantly modify the steric and electronic properties of the parent molecule.

Table 2: Examples of Ether and Ester Derivatives

| Derivative Type | Reactant | Product Structure (Illustrative R group) |

| Methyl Ether | Methylating Agent (e.g., MeI, MeOTf) | OCH₃ |

| Ethyl Ether | Ethylating Agent (e.g., EtI) | OCH₂CH₃ |

| Acetate Ester | Acetic Anhydride or Acetyl Chloride | O-C(=O)CH₃ |

| Benzoate Ester | Benzoic Acid or Benzoyl Chloride | O-C(=O)Ph |

Incorporation into Macrocyclic and Supramolecular Architectures

The polyfunctional nature of this compound and its derivatives makes them attractive candidates for incorporation into larger, more complex structures like macrocycles and supramolecular assemblies. The presence of multiple reactive sites—the hydroxyl, the nitro (or amino) group, and the aromatic ring—allows for the molecule to act as a multifunctional linker or building block.

For example, after reduction of the nitro group, the resulting 2-amino-3-(benzyloxy)benzyl alcohol possesses three distinct points for connection. The amino and hydroxyl groups can be used to form ester and amide linkages in the construction of macrocyclic peptides or polyesters. The benzyloxy group could potentially be deprotected to reveal a phenolic hydroxyl, providing another site for functionalization.

The synthesis of such large structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The defined geometry of the aromatic scaffold can impart a degree of pre-organization to the linear precursors, facilitating the macrocyclization process. While specific examples utilizing this compound in macrocycle synthesis are not prevalent in the reviewed literature, the functional group array is highly amenable to established macrocyclization strategies.

Design and Synthesis of Conformationally Restricted Analogues

In fields like medicinal chemistry, modifying a flexible molecule to create a more rigid or conformationally restricted analogue is a common strategy to enhance binding affinity and selectivity for a biological target. nih.gov this compound, with its flexible benzyloxy and hydroxymethyl side chains, can be systematically modified to reduce its conformational freedom.

This can be achieved by incorporating the flexible substituents into new ring systems. For instance, intramolecular reactions could be designed to link the benzylic carbon of the ether to the hydroxymethyl group or another position on the aromatic ring, forming a new heterocyclic ring. This strategy effectively locks the relative orientation of the substituents.

The design of such analogues often involves computational modeling to predict favorable conformations for biological activity. nih.gov The synthesis then targets these rigid scaffolds. For example, an intramolecular Friedel-Crafts-type reaction could cyclize the benzyloxy group onto the main aromatic ring, or a ring-closing metathesis reaction could be used if appropriate unsaturated tethers are introduced onto the molecule. The development of conformationally restricted analogues of tyramine, for instance, has been shown to greatly enhance activity at specific enzyme targets by restricting side-chain conformation. nih.gov This principle is directly applicable to derivatizing the this compound scaffold to create novel, rigid structures with potentially enhanced properties.

Theoretical and Computational Chemistry Investigations of 3 Benzyloxy 2 Nitrophenyl Methanol

Electronic Structure and Molecular Orbital Theory Analysis

A comprehensive analysis of the electronic structure of (3-(benzyloxy)-2-nitrophenyl)methanol would be foundational to understanding its chemical behavior. This investigation would typically employ quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods.

The electronic landscape of this molecule is primarily dictated by the interplay of its constituent functional groups: the nitrophenyl ring, the benzyloxy group, and the methanol (B129727) moiety. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the aromatic ring through both inductive and resonance effects. This would lead to a polarization of the molecule, with regions of lower electron density anticipated around the nitro group and the ortho and para positions relative to it.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by describing the distribution and energy of electrons in molecular orbitals. For this compound, MO analysis would reveal the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity. It is expected that the HOMO would have significant contributions from the electron-rich benzyloxy and phenyl rings, while the LUMO would be predominantly localized on the electron-deficient nitrophenyl ring.

Table 1: Hypothetical Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Energy Level (Qualitative) | Role in Reactivity |

|---|---|---|---|

| HOMO | Benzyloxy group, Phenyl ring | High | Nucleophilic character |

| LUMO | Nitrophenyl ring | Low | Electrophilic character |

| HOMO-1 | Phenyl ring, Methanol group | Lower than HOMO | Secondary nucleophilic sites |

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for considerable conformational flexibility. A thorough conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, thereby mapping the potential energy surface (PES).

The resulting energy landscape would reveal the global minimum energy conformer, which is the most populated state under thermal equilibrium, as well as other local minima. The energy barriers between these conformers dictate the dynamics of conformational changes.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of a molecule. These calculations can provide quantitative insights into reaction mechanisms and the factors that control them.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. hakon-art.com It postulates that reacting molecules pass through a high-energy transition state before forming products. hakon-art.com Computational methods can be used to locate the geometry of these transition states and calculate their energies.

For this compound, reaction pathway mapping could be used to investigate various potential reactions, such as oxidation of the methanol group or nucleophilic substitution on the aromatic ring. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into the activation energies and thermodynamics of the reaction.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. Current time information in Buffalo County, US.tsijournals.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity.

In the context of this compound, FMO analysis would be used to predict its behavior in various reactions. For example, in a reaction with a nucleophile, the LUMO of this compound would be the primary site of attack. Conversely, in a reaction with an electrophile, the HOMO would be the site of interaction. The spatial distribution of these orbitals would predict the regioselectivity of such reactions.

Table 2: Predicted Reactivity Parameters based on FMO Theory

| Parameter | Description | Predicted Value (Qualitative) | Implication |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate | Indicates moderate reactivity |

| Ionization Potential | Energy required to remove an electron | High | Resistant to oxidation |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with other molecules and its environment. These simulations solve Newton's equations of motion for a system of atoms, allowing for the study of processes that occur on the nanosecond to microsecond timescale.

For this compound, MD simulations would be particularly useful for understanding its behavior in solution. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can study how the solvent affects its conformation and dynamics. The simulations would also reveal the nature of intermolecular interactions, such as hydrogen bonding between the methanol group and solvent molecules, and π-π stacking interactions between the aromatic rings. These interactions can significantly influence the molecule's solubility, stability, and reactivity.

Density Functional Theory (DFT) Studies on Predicted Spectroscopic Signatures

Density Functional Theory (DFT) has become a standard tool for the prediction of various spectroscopic properties with a good balance of accuracy and computational cost.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, one can confirm the molecule's structure and identify characteristic vibrational modes associated with its functional groups. For instance, characteristic peaks for the nitro group, the C-O-C ether linkage, and the O-H of the methanol group would be predicted.

Furthermore, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. These predictions are invaluable for interpreting experimental NMR spectra and can aid in the structural elucidation of the compound and its conformers.

Finally, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This would provide information about the electronic transitions and the wavelengths at which the molecule absorbs light, which is related to its color and photochemical properties.

Table 3: Predicted Spectroscopic Data to be Investigated by DFT

| Spectroscopic Technique | Predicted Observable | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies | Identification of functional groups |

| Raman Spectroscopy | Vibrational frequencies | Complementary information to IR |

| ¹H and ¹³C NMR Spectroscopy | Chemical shifts | Molecular structure and connectivity |

Advanced Analytical Methodologies for Research on 3 Benzyloxy 2 Nitrophenyl Methanol and Its Derivatives

Application of Advanced NMR Techniques for Structural Elucidation of Complex Derivatives (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques are often required to decipher the complex structures of (3-(Benzyloxy)-2-nitrophenyl)methanol derivatives.

Two-dimensional (2D) NMR experiments are paramount for establishing connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, helping to map out the spin systems within the molecule. For instance, in a derivative of this compound, COSY would reveal the coupling between the benzylic protons and any adjacent protons. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

Solid-State NMR (ssNMR) becomes particularly relevant when dealing with crystalline or poorly soluble derivatives. Unlike solution-state NMR, ssNMR provides information about the molecule's structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. nih.gov Solid-state NMR can also give insights into the molecular packing and conformational polymorphisms in the crystal lattice, which is not accessible by solution NMR. nih.govresearchgate.net For nitrophenyl compounds, ¹⁵N ssNMR can provide detailed information about the electronic environment of the nitro group. researchgate.net

| NMR Technique | Primary Application for this compound Derivatives | Typical Information Obtained |

|---|---|---|

| COSY (Correlation Spectroscopy) | Establishing ¹H-¹H connectivity | Identification of coupled proton networks within the aromatic rings and aliphatic chains. |

| HSQC (Heteronuclear Single Quantum Coherence) | Identifying direct ¹H-¹³C correlations | Assignment of protonated carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Identifying long-range ¹H-¹³C correlations | Assignment of quaternary carbons and piecing together molecular fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Determining spatial proximity of protons | Information on stereochemistry and conformation. |

| Solid-State NMR (CP/MAS) | Structural analysis of insoluble or crystalline samples | High-resolution spectra in the solid state, information on crystal packing and polymorphism. nih.gov |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing complex reaction mixtures. Unlike standard mass spectrometry, HRMS provides exact mass measurements, typically with an accuracy of less than 5 ppm, which allows for the unambiguous determination of a compound's molecular formula. researchgate.net

In the context of research on this compound, HRMS is extensively used to confirm the identity of newly synthesized derivatives. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with high-resolution mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR).

Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) is an essential tool for reaction monitoring. It allows for the separation and identification of reactants, intermediates, products, and byproducts in a complex reaction mixture. purdue.edu This provides valuable insights into reaction kinetics and mechanisms. The Parallel Reaction Monitoring (PRM) technique, performed on high-resolution instruments, offers enhanced specificity and selectivity for targeted quantification of specific molecules within a complex matrix. mdpi.comnih.govnih.govresearchgate.net

| HRMS Technique | Application in Research | Key Advantages |

|---|---|---|

| ESI-TOF | Accurate mass determination of polar derivatives | High mass accuracy, soft ionization. |

| LC-Orbitrap MS | Analysis of complex reaction mixtures, impurity profiling | Excellent mass resolution and accuracy, coupled with chromatographic separation. researchgate.net |

| FT-ICR MS | Ultra-high resolution for complex mixture analysis | Highest available mass resolution and accuracy, enabling fine isotopic analysis. researchgate.net |

| Parallel Reaction Monitoring (PRM) | Targeted quantification of specific products or intermediates | High specificity and selectivity for quantitative studies. mdpi.comnih.govnih.govresearchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of functional groups in this compound and its derivatives. The strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. spectroscopyonline.com The presence of a hydroxyl (-OH) group gives rise to a broad absorption band around 3200-3600 cm⁻¹. The C-O stretching of the benzyl (B1604629) ether and the alcohol can also be identified. Monitoring the disappearance of the -OH band and the appearance of new functional group bands during a reaction provides a straightforward way to track its progress. libretexts.org

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net For aromatic compounds like the derivatives of this compound, Raman spectroscopy can provide detailed information about the vibrations of the benzene (B151609) rings. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of a molecule and is a powerful tool for functional group analysis in reaction systems. longdom.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| NO₂ (nitro) | 1500-1560 and 1300-1370 | Asymmetric and Symmetric Stretching spectroscopyonline.com |

| C-O (ether/alcohol) | 1000-1300 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derived Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide an unambiguous structural proof.

This is particularly important when new stereocenters are created during a reaction. X-ray crystallography can determine the relative and absolute configuration of these centers, which is often challenging to establish by spectroscopic methods alone. The crystal structure of the related compound (2-Methyl-3-nitrophenyl)methanol has been reported, providing a reference for the expected molecular geometry and hydrogen bonding patterns. nih.gov

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net Understanding crystal packing is important as it can influence the physical properties of the solid material, such as its melting point, solubility, and stability. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing, can be visualized and analyzed in detail. nih.gov

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment in Research Samples and Reaction Progress Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used advanced chromatographic methods in research involving this compound.

HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. It is routinely used to assess the purity of research samples. By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative measure of purity can be obtained. HPLC is also a powerful tool for monitoring the progress of a reaction. Aliquots can be taken from the reaction mixture at different time points and analyzed by HPLC to determine the consumption of reactants and the formation of products. semanticscholar.org

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable derivatives of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. GC-MS is highly sensitive and can be used for the detection of trace impurities.

| Chromatographic Technique | Primary Use | Type of Information Provided |

|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Purity assessment, reaction monitoring, purification | Quantitative data on the composition of a mixture, retention times for compound identification. semanticscholar.org |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Analysis of volatile derivatives, impurity identification | Separation of volatile compounds and their mass spectra for structural confirmation. |

| TLC (Thin-Layer Chromatography) | Rapid reaction monitoring and qualitative analysis | Quick assessment of the number of components in a mixture and reaction progress. rsc.org |

Electrochemical Methods for Redox Property Characterization Relevant to Reaction Mechanisms

Electrochemical methods are used to study the redox properties of molecules, providing insights into their electronic structure and reactivity. For nitroaromatic compounds like this compound, techniques such as cyclic voltammetry (CV) are particularly relevant. uchile.cl

The nitro group is electrochemically active and can be reduced. scispace.comelectrochemsci.org Cyclic voltammetry can be used to determine the reduction potential of the nitro group in this compound and its derivatives. This information is valuable for understanding reaction mechanisms that may involve electron transfer steps. The stability of the resulting radical anion can also be investigated using electrochemical techniques. uchile.cl

By studying how the redox potentials change with substitution on the aromatic ring, it is possible to gain a deeper understanding of the electronic effects of different functional groups. This information can be used to design new derivatives with tailored redox properties for specific applications. Electrochemical studies are also crucial for the development of electrochemical sensors for the detection of nitrophenol and related compounds. acs.orgrsc.org

Applications in Functional Materials Science and Advanced Chemical Systems

Precursor for Photoactive and Chromogenic Materials

The o-nitrobenzyl moiety within (3-(Benzyloxy)-2-nitrophenyl)methanol is a well-established photo-responsive group. mdpi.com Upon exposure to ultraviolet (UV) light, typically in the 300-365 nm range, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond. nih.gov This photo-cleavage transforms the nitro group into a nitroso group and the alcohol into a corresponding aldehyde, resulting in a significant change in the molecular structure and electronic properties. This characteristic makes it an excellent precursor for photoactive materials where a change in properties upon light irradiation is desired.

This photochemical transformation also underpins its use in chromogenic materials. The initial compound and its resulting photoproducts possess different chromophores, leading to a change in their absorption and emission spectra. For instance, the photocleavage of o-nitrobenzyl esters can be visually tracked by spectroscopic methods due to these changes. rsc.org This property is valuable for applications such as light-sensitive coatings and sensors. The efficiency of this photocleavage, often quantified by the quantum yield, can be tuned by substitutions on the aromatic ring, a principle that applies to derivatives of this compound. nih.govresearchgate.net

| Parameter | Typical Range for o-Nitrobenzyl Derivatives | Significance |

| Activation Wavelength | 300 - 365 nm | Allows for triggering with common UV light sources. |

| Quantum Yield | 0.1 - 0.8 | Determines the efficiency of the photo-cleavage process. nih.gov |

| Photoproducts | o-Nitrosobenzaldehyde derivative, released molecule | The formation of new chemical species alters material properties. |

Building Block in Polymer and Dendrimer Synthesis for Defined Architectures

The hydroxyl group of this compound provides a reactive site for its incorporation into larger macromolecular structures like polymers and dendrimers. This allows for the synthesis of materials with precisely defined architectures and photo-responsive capabilities. For example, it can be converted into acrylate (B77674) or methacrylate (B99206) monomers and subsequently polymerized to form linear polymers with photo-cleavable side chains. The presence of the bulky benzyloxy group can influence the polymer's solubility and chain packing.

In the realm of dendrimers, this molecule can be utilized as a core or a branching unit. Dendrimers built with o-nitrobenzyl ether linkages have been synthesized and shown to undergo site-specific degradation upon UV irradiation. This allows for the controlled disassembly of the dendritic structure and the release of encapsulated molecules. The defined, generational growth of dendrimers allows for the precise placement of these photo-labile units, leading to materials with a high degree of structural control.

Integration into Smart Materials with Switchable Properties (e.g., photo-cleavable linkers)

The most prominent application of o-nitrobenzyl alcohol derivatives, including this compound, is in the creation of smart materials that respond to light. mdpi.com They are frequently employed as photo-cleavable linkers to connect different molecular components or to form cross-linked polymer networks. umass.edu

Upon irradiation, the cleavage of these linkers can trigger a variety of responses. For instance, in hydrogels cross-linked with o-nitrobenzyl-based molecules, UV exposure can lead to the degradation of the gel and the release of encapsulated drugs or cells. umass.edu This allows for on-demand delivery with high spatial and temporal control. Similarly, photo-cleavable linkers can be used to modify surfaces, where light can be used to change the surface chemistry and properties like wettability and adhesion. mdpi.comnih.gov The ability to switch material properties in this manner is crucial for applications in microfluidics, tissue engineering, and photoresists. mdpi.comumass.edu

| Application | Stimulus | Response |

| Drug Delivery | UV Light | Cleavage of linker and release of therapeutic agent. |

| Tissue Engineering | UV Light | Degradation of hydrogel scaffold to release cells or growth factors. umass.edu |

| Photo-patterning | Spatially controlled UV light | Selective change in solubility for creating micro-patterns. mdpi.comrsc.org |

Scaffolding in Catalytic Systems Design

The rigid aromatic core and defined substitution pattern of this compound make it a potential scaffold for the design of novel catalytic systems. While direct catalytic activity is not its primary feature, its structure can be functionalized to position catalytic moieties in a specific spatial arrangement. The hydroxyl group can be used as an anchor point for attaching catalytically active metal complexes or organocatalytic units.

Furthermore, the photo-responsive nature of the o-nitrobenzyl group can be harnessed to create photo-switchable catalysts. For example, a catalytically active group could be "caged" or blocked by the o-nitrobenzyl moiety. Upon irradiation, the protecting group is cleaved, activating the catalyst. This would allow for the initiation of a chemical reaction with a pulse of light, offering a high degree of control over the catalytic process. While this is a promising area, the direct use of this compound as a catalytic scaffold is still an emerging field of research.

Development of Organic Electronic Materials and Optoelectronic Devices

The aromatic nature and the presence of a strong electron-withdrawing nitro group in this compound suggest its potential for use in organic electronic materials. The electronic properties of organic semiconductors are highly dependent on their molecular structure, and the incorporation of such a polarizable and electron-deficient unit can influence charge transport characteristics.

Derivatives of this compound can be incorporated into conjugated polymers to tune their electronic properties and processability. The photo-cleavable nature of the o-nitrobenzyl group has been exploited in the fabrication of organic electronic devices. For example, it has been used in photoresists for patterning conductive polymers like PEDOT:PSS, which is a key component in many organic electronic devices. mdpi.com The ability to change the solubility of a polymer film with light allows for the creation of high-resolution patterns necessary for fabricating devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov The benzyloxy group can further enhance solubility in organic solvents, facilitating solution-based processing of these materials.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Reaction Media and Catalytic Systems

The pursuit of greener, more efficient chemical processes has spurred investigations into unconventional reaction environments for the synthesis and transformation of ortho-nitrobenzyl derivatives. Future research is increasingly focused on moving away from traditional batch chemistry that often relies on volatile organic solvents.

Key areas of exploration include:

Flow Chemistry and Microreactors: Continuous flow synthesis in microreactors offers significant advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. researchgate.net The synthesis of related nitrophenyl compounds has been successfully demonstrated in micro- and millireactors, achieving higher yields and significantly reduced reaction times compared to batch methods. researchgate.net Applying this technology to the synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol and its derivatives could lead to more efficient and reproducible production.

Ionic Liquids and Pickering Emulsions: Ionic liquids (ILs) are being investigated as green catalyst and solvent systems due to their low vapor pressure, thermal stability, and tunable properties. For instance, SO3H-functionalized ionic liquids have been used as effective catalysts in the synthesis of nitrophenyl derivatives. mdpi.com To overcome challenges with catalyst recycling, researchers are exploring Pickering emulsions—stable emulsions stabilized by solid nanoparticles—which can encapsulate the IL catalyst, preventing its loss and facilitating continuous processes in packed-bed microreactors. mdpi.com This approach combines the benefits of IL catalysis with the efficiency of continuous flow systems.

These advanced reaction technologies represent a significant step towards more sustainable and intensified chemical manufacturing for this class of compounds.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions presents a significant challenge for traditional, trial-and-error-based research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery and optimization in organic synthesis. chemcopilot.comresearchgate.net

For this compound and its derivatives, AI and ML can be applied in several ways:

Reaction Outcome and Yield Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the likely products, yields, and side reactions for a given set of reactants, catalysts, and conditions. researchgate.netrjptonline.org This predictive power reduces the need for extensive experimental screening, saving time and resources. chemcopilot.com

Optimization of Reaction Conditions: AI algorithms, particularly reinforcement learning and bandit optimization models, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, concentration) to identify the optimal conditions for maximizing yield and selectivity with minimal experimentation. escholarship.org

Retrosynthesis and Novel Pathway Discovery: AI-driven tools can propose novel synthetic routes to complex target molecules derived from this compound. engineering.org.cn By learning the rules of chemical reactivity from existing literature, these tools can identify innovative disconnection strategies that may not be obvious to a human chemist. engineering.org.cn

The integration of AI and ML promises to transform the synthesis and application of complex organic molecules by shifting from an intuition-based approach to a data-driven one, enabling faster, more predictable, and more efficient chemical research. chemai.iomdpi.comugent.be

Table 1: Applications of AI/ML in the Synthesis of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Forward Prediction | Predicts the products and yields of a reaction based on starting materials and conditions. rjptonline.org | Reduces the number of screening experiments required. |

| Condition Optimization | Identifies optimal reaction parameters (temperature, solvent, catalyst) for desired outcomes. escholarship.org | Improves reaction efficiency and minimizes waste. |

| Retrosynthesis Planning | Proposes synthetic pathways to a target molecule from simpler, available precursors. engineering.org.cn | Accelerates the design of synthetic routes for novel derivatives. |

| Catalyst Discovery | Screens virtual libraries of potential catalysts to identify promising candidates for specific transformations. mdpi.com | Speeds up the development of new and more efficient catalytic systems. |

Development of Bioconjugation Strategies for Non-Biological Applications (e.g., material surface modification)

While bioconjugation traditionally refers to the linking of molecules to biological entities, the underlying chemical strategies are increasingly being adapted for non-biological applications, particularly in materials science. The ortho-nitrobenzyl group in this compound is an ideal photolabile linker for these purposes. umass.eduresearchgate.net

Future research is focused on leveraging this functionality for:

Photo-Responsive Surfaces: By anchoring this compound or its derivatives to a material surface, the surface chemistry can be precisely altered using light. mdpi.com UV irradiation cleaves the ortho-nitrobenzyl group, exposing a new functional group and changing properties like wettability, adhesion, or chemical reactivity in a spatially controlled manner. mdpi.com This allows for the creation of micropatterned surfaces for applications in microfluidics, electronics, and sensor development. umass.edu

Photodegradable Polymer Networks: Incorporating this compound as a cross-linker into polymer networks results in materials that can be degraded on demand with light. umass.edu This technology is being explored for creating "smart" materials, such as photoresists for 3D printing and microfabrication, where structures can be selectively created and then removed with a different wavelength of light. researchgate.net

Self-Assembled Monolayers (SAMs): The ortho-nitrobenzyl moiety can be used to create dynamic SAMs on surfaces like gold. These light-sensitive monolayers can be used to control the attachment and release of other molecules or nanoparticles, offering a powerful tool for building complex, functional surface architectures. umass.edu

The development of these strategies moves beyond the traditional use of ortho-nitrobenzyl groups as simple protecting groups, reimagining them as active components for creating dynamic and functional materials.

Scalable and Sustainable Manufacturing of Complex Derivatives and Intermediates

The transition from laboratory-scale synthesis to industrial production requires processes that are not only scalable but also economically viable and environmentally sustainable. For complex intermediates like this compound, this necessitates a move towards modern manufacturing paradigms. nitrochemie.combasf.com

Future efforts in this area will likely concentrate on:

Process Intensification: This involves developing chemical processes that are smaller, safer, and more energy-efficient. As discussed, continuous flow reactors are a key enabling technology for process intensification, offering better control and higher throughput compared to traditional large-batch reactors. researchgate.net

Green Chemistry Principles: The focus will be on minimizing waste, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents. This includes exploring alternative energy sources like photochemistry to drive reactions, which aligns perfectly with the inherent properties of the ortho-nitrobenzyl group.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions and reagents that minimize the formation of byproducts.

By embracing these principles, the manufacturing of this compound and its valuable derivatives can become more aligned with the growing global demand for sustainable chemical production.

Table 2: Comparison of Manufacturing Approaches

| Feature | Traditional Batch Manufacturing | Scalable & Sustainable Manufacturing |

| Process Type | Discontinuous | Continuous Flow researchgate.net |

| Heat & Mass Transfer | Often inefficient and difficult to control | Highly efficient and controlled |

| Safety | Higher risks with large volumes of hazardous materials | Improved safety due to smaller reaction volumes |

| Scalability | Difficult, often requires re-optimization | Simpler scale-up by running longer or in parallel |

| Sustainability | Higher energy consumption and solvent waste | Reduced energy footprint and potential for solvent recycling |

Discovery of Novel Reactivity Patterns and Synthetic Utilities

The foundational photoreactivity of the ortho-nitrobenzyl group—its cleavage to an ortho-nitrosobenzaldehyde—is well-established. umass.educhempedia.info However, researchers continue to uncover new reactivity patterns and expand the synthetic utility of this versatile functional group.

Promising future directions include:

Novel Photocyclization Reactions: Beyond simple cleavage, new light-induced reactions are being discovered. A notable example is the "light-induced primary amines and o-nitrobenzyl alcohols cyclization" (PANAC) reaction. nih.gov This "photoclick" chemistry provides a robust and efficient method for modularly connecting molecules under mild, light-triggered conditions, opening up new possibilities for synthesis and bioconjugation. nih.gov Exploring the PANAC reaction with this compound could lead to novel heterocyclic structures.

Wavelength-Selective Deprotection: By modifying the substituents on the aromatic ring, the absorption wavelength of the ortho-nitrobenzyl group can be tuned. This allows for the development of multiple, orthogonally-photocleavable protecting groups that can be removed selectively by using different colors of light, enabling more complex, multi-step syntheses with temporal control.

Applications in Dynamic Covalent Chemistry: The reversible nature of some reactions involving the photogenerated nitroso group could be harnessed in dynamic covalent chemistry. This would enable the creation of adaptive materials that can change their structure and properties in response to light as an external stimulus.

The continued exploration of the fundamental reactivity of the ortho-nitrobenzyl core promises to yield new chemical tools and synthetic strategies, ensuring its relevance in cutting-edge chemical research for years to come.

Q & A

Q. How to address discrepancies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.